![molecular formula C22H26N2O5 B568819 Caboxine A CAS No. 53851-13-1](/img/structure/B568819.png)
Caboxine A
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Overview
Description
Caboxine A is a compound of interest to scientists due to its potential applications in both scientific research and medical treatment. It is a small molecule composed of two nitrogen atoms, two oxygen atoms, and a single carbon atom. This compound has been studied extensively in the past few decades, and its properties and effects have been widely documented.
Mechanism of Action
The mechanism of action of Caboxine A is not yet fully understood. However, it is believed that this compound binds to specific receptors in the body and modulates their activity. This modulation of activity results in a variety of biochemical and physiological effects in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to modulate the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to modulate the activity of the enzyme catechol-O-methyltransferase, which is involved in the metabolism of catecholamines such as epinephrine and norepinephrine. In addition, this compound has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. Furthermore, this compound has been shown to modulate the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
Caboxine A has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, this compound is relatively non-toxic and does not pose any significant safety risks. However, this compound is not very soluble in organic solvents, and it is not very stable in organic solutions. Therefore, it is important to use aqueous solutions when conducting experiments with this compound.
Future Directions
There are several potential future directions for Caboxine A research. One potential direction is to further investigate the biochemical and physiological effects of this compound in the body. Another potential direction is to investigate the potential applications of this compound in medical treatments. Additionally, it would be beneficial to investigate the potential toxicity of this compound, as well as the potential for it to interact with other drugs. Finally, it would be beneficial to investigate the potential for this compound to be used as a biomarker for various diseases.
Synthesis Methods
Caboxine A is synthesized through a chemical reaction between aldehydes and amines in an aqueous medium. This reaction is catalyzed by a variety of acids, such as hydrochloric acid and sulfuric acid. The reaction is conducted at temperatures between 40 and 70 degrees Celsius and is typically completed within 30 minutes. The resulting product is a white solid that can be isolated through filtration.
Scientific Research Applications
Caboxine A has a wide range of applications in scientific research. It has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body. It has also been used to study the effects of various hormones on the body, as well as to study the effects of various diseases on the body. In addition, this compound has been used to study the effects of various dietary supplements on the body, as well as to study the effects of various vitamins and minerals on the body.
properties
IUPAC Name |
methyl (1S,4aS,5aS,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15-,19-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKHGHLMEDVZRX-IHGKUHQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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